![molecular formula C18H16N2O2 B240970 N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
N-[2-(1-naphthyloxy)ethyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-naphthyloxy)ethyl]isonicotinamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized by GlaxoSmithKline in the 1990s and has since gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[2-(1-naphthyloxy)ethyl]isonicotinamide has been extensively studied for its potential applications in various fields, including sports doping, cancer treatment, and metabolic disorders. In sports, it has been shown to enhance endurance and improve performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
Mécanisme D'action
N-[2-(1-naphthyloxy)ethyl]isonicotinamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. This activation leads to the upregulation of genes involved in fatty acid metabolism, mitochondrial biogenesis, and oxidative metabolism. It also leads to the downregulation of genes involved in inflammation and insulin resistance.
Effets Biochimiques Et Physiologiques
N-[2-(1-naphthyloxy)ethyl]isonicotinamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, increased mitochondrial biogenesis, increased endurance, improved insulin sensitivity, and reduced inflammation. It has also been found to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-naphthyloxy)ethyl]isonicotinamide in lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other nuclear receptors. This specificity also allows for the investigation of the specific effects of PPARδ activation on various biological processes. However, one limitation of using N-[2-(1-naphthyloxy)ethyl]isonicotinamide is its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on N-[2-(1-naphthyloxy)ethyl]isonicotinamide. One direction is the investigation of its potential applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another direction is the investigation of its potential cardioprotective effects in various cardiovascular diseases. Additionally, the development of more selective and potent PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(1-naphthyloxy)ethyl]isonicotinamide involves the reaction of isonicotinoyl chloride with 2-(1-naphthyloxy)ethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
N-[2-(1-naphthyloxy)ethyl]isonicotinamide |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
N-(2-naphthalen-1-yloxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c21-18(15-8-10-19-11-9-15)20-12-13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12-13H2,(H,20,21) |
Clé InChI |
IJXKTIKIYDSBPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




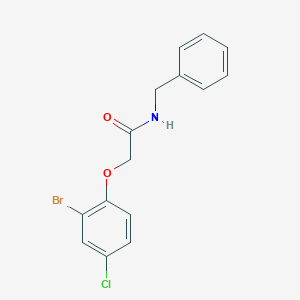
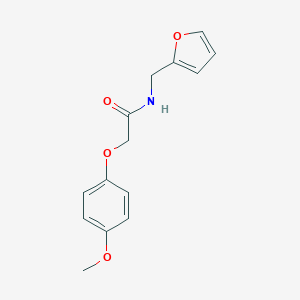
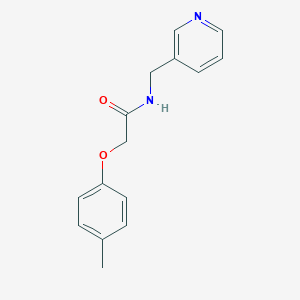
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
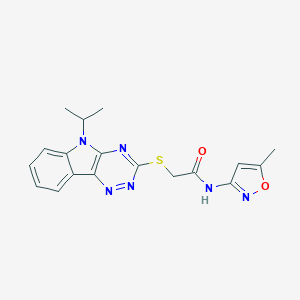
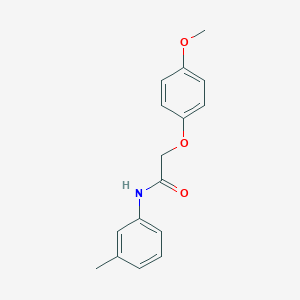
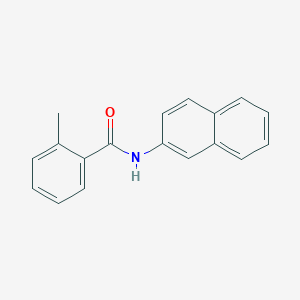
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
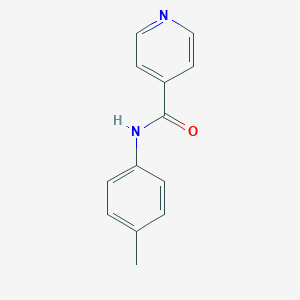
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
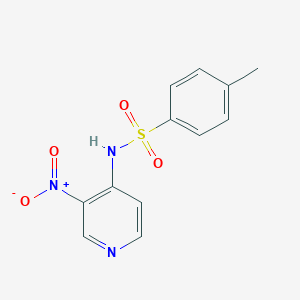
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)